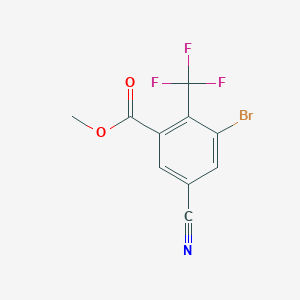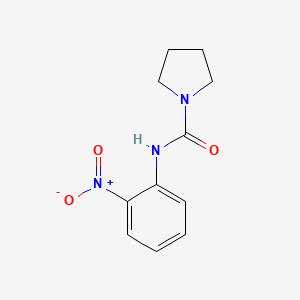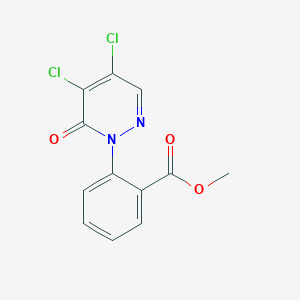
2-(2-Chlorophenyl)-2-methyl-1-propanol
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2-methyl-1-propanol, also known as 2-Chloro-2-methylpropanol, is a chemical compound with a wide range of applications in the scientific research field. It is a halogenated hydroxyalkane, which is a type of organic compound that contains both an alkyl group and a hydroxy group. It is a clear, colorless liquid with a faint, sweet odor. It is miscible with water and most organic solvents. 2-Chloro-2-methylpropanol is a versatile compound that can be used as a reagent in a variety of organic syntheses, as a catalyst in organic reactions, and as a solvent for a variety of substances.
Applications De Recherche Scientifique
Thermo-solvatochromism and Solvation Dynamics
Thermo-solvatochromism Studies : Research on the thermo-solvatochromic behavior of various probes, including those related to 2-methyl-2-propanol, reveals insights into the solvation dynamics in alcohol-water mixtures. The studies focus on understanding how temperature affects the solvation by alcohols and water, and their bonding interactions (Tada, Silva, & Seoud, 2003).
Solvation Micro-sphere Composition Analysis : This research contributes to a deeper understanding of the solvation micro-sphere composition, indicating that such probes are more solvated by alcohol than by water. The variations in solvation due to temperature changes shed light on the molecular interactions in mixed solvent systems (Antonious, Tada, & Seoud, 2002).
Synthesis and Structural Analysis
Synthesis of Trans-2-Methyl-1-phenylindan : The rearranged intramolecular cycloalkylation of 1,2-Diphenyl-2-methyl-2-propanol under specific conditions has been explored for the synthesis of trans-2-methyl-1-phenylindan. This demonstrates the potential of using related compounds in organic synthesis and pharmaceuticals (Khalaf & Albar, 2005).
NMR Spectral and X-Ray Structural Investigation : Studies involving compounds like 1,3-bis(2-quinolyl)-2-(p-chlorophenyl)-2-propanol, which are structurally related to 2-(2-Chlorophenyl)-2-methyl-1-propanol, provide valuable insights into their molecular structure and behavior in different states, aiding in the design of new materials and pharmaceuticals (Ośmiałowski et al., 2000).
Chemical Reactions and Catalysis
Formation of Oxametallacycle Surface Intermediate : The study of thermal chemistry involving compounds similar to 1-chloro-2-methyl-2-propanol on nickel surfaces helps in understanding surface reactions and catalysis, which is crucial in industrial processes like polymerization and hydrocarbon processing (Zhao, Deng, & Zaera, 2010).
Enantioselective Borane Reduction of Prochiral Ketones : The use of chloro-containing chiral β-amino alcohols in the catalytic enantioselective reduction of ketones showcases the application of compounds related to 2-(2-Chlorophenyl)-2-methyl-1-propanol in stereoselective synthesis, important in pharmaceutical manufacturing (Shen et al., 1997).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as organophosphates, function primarily as antagonists of the n-methyl-d-aspartate receptor (nmdar) in the central nervous system . They inhibit the acetylcholinesterase enzyme, which is crucial for nerve signal transmission .
Biochemical Pathways
Related compounds, such as profenofos, undergo photodegradation, which is a main transformation pathway in the environment .
Pharmacokinetics
Ketamine has low oral bioavailability due to its extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Sublingual and nasal formulations of ketamine have been developed, which produce rapid maximum plasma ketamine concentrations with relatively high bioavailability .
Result of Action
Related compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
Related compounds, such as profenofos, have a moderately strong capacity to bind to soils and sediments, which can influence their action and stability .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWCEHXIXLLQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)
![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)



![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)

![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)
